molecular formula C22H21N5O3S B12147510 N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147510
M. Wt: 435.5 g/mol
InChI Key: ASMVSGWGUCCDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety attached to a 2-ethoxyphenyl group (synonyms: ZINC2245624, STL340643) . This compound belongs to a class of triazole derivatives studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-exudative effects . Its structural complexity allows for tailored interactions with biological targets, particularly enzymes or receptors involved in inflammatory pathways.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-19-10-4-3-9-18(19)24-20(28)15-31-22-26-25-21(16-7-5-11-23-13-16)27(22)14-17-8-6-12-30-17/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

ASMVSGWGUCCDKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with furan-2-ylmethyl and pyridin-3-yl groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl, furan, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S and features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of the furan and pyridine moieties contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Anti-inflammatory Applications

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results indicate that this compound could be optimized for enhanced efficacy against inflammatory diseases .

Case Study: Molecular Docking Analysis

A study utilized molecular docking techniques to evaluate the binding affinity of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with 5-LOX. The results demonstrated significant binding interactions, suggesting that further structural modifications could lead to more potent anti-inflammatory agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary evaluations indicate that it exhibits cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess its activity against a broad spectrum of tumor cells.

Case Study: NCI Evaluation

In a recent evaluation by the NCI, the compound was tested across multiple cancer cell lines using a single-dose assay. Results indicated a notable growth inhibition rate, suggesting its potential as an anticancer therapeutic agent . The compound's drug-like properties were analyzed using SwissADME software, revealing favorable parameters for further development .

Agricultural Applications

Beyond medicinal uses, compounds containing triazole rings have been recognized for their agricultural applications, particularly as fungicides and herbicides. The structural features of this compound may lend themselves to similar applications in crop protection.

Potential Use in Crop Protection

Given the broad-spectrum biological activity associated with triazole derivatives, this compound could be explored for use in agrochemicals aimed at controlling plant pathogens or pests. Further research is needed to evaluate its efficacy and safety in agricultural settings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The triazole ring and sulfanyl group play crucial roles in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide’s aryl group. Key examples include:

Compound Name / ID Triazole Substituents (Position 4, 5) Acetamide Aryl Group Key Features
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-3-yl) 2-ethoxyphenyl Furan and pyridine enhance lipophilicity and hydrogen bonding potential.
N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-pyridinyl) 2-ethoxyphenyl Methylphenyl increases steric bulk; 4-pyridinyl alters electronic properties.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(pyridin-3-yl) 4-ethylphenyl Ethyl groups improve metabolic stability.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) 4-fluorophenyl Thiophene enhances π-π stacking; fluorine increases electronegativity.
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 2,4-difluorophenyl Difluorophenyl boosts bioavailability and target affinity.

Structure-Activity Relationships (SAR)

  • Triazole Substituents :
    • Position 4 : Bulky groups (e.g., ethyl, furan-2-ylmethyl) improve metabolic stability and target affinity .
    • Position 5 : Pyridinyl or thiophenyl groups enhance π-π stacking with aromatic residues in enzymes .
  • Acetamide Aryl Group: Electron-withdrawing groups (e.g., F, Cl, NO2) increase anti-inflammatory and antimicrobial potency . Ethoxy groups (as in the target compound) balance lipophilicity and solubility .

Physicochemical Properties

Property Target Compound’s Analogs Impact on Bioactivity
Melting Point 207–275°C High crystallinity aids purification but may reduce solubility.
Solubility Moderate in DMSO, ethanol; low in water Ethoxyphenyl improves membrane permeability vs. polar groups (e.g., –OH) .
LogP Estimated 2.5–3.5 (furan and pyridine contribute to lipophilicity) Optimal for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique molecular structure incorporates a triazole ring, a furan ring, and a pyridine ring, all connected through a sulfanyl-acetamide linkage. This structural diversity suggests significant potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Molecular Characteristics

Property Details
Molecular Formula C22H21N5O3S
Molecular Weight 435.5 g/mol
IUPAC Name This compound
InChI Key OTCNAOGAGSNPRV-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various signaling pathways and interact with enzymes or receptors, leading to inhibition or activation of biological processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may bind to receptors that modulate cellular responses.
  • DNA Interaction: The compound could potentially interact with DNA, affecting replication or transcription processes.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. Specifically, this compound has been studied for its efficacy against various bacterial and fungal strains.

Anticancer Properties

Studies have shown that triazole derivatives can exhibit anticancer activity. For instance:

  • A related compound was effective in inhibiting cancer cell proliferation in vitro.

In a study involving multicellular spheroids, a library screening identified similar triazole compounds with promising anticancer effects .

Case Study: Antifungal Activity

In assays designed to evaluate antifungal activity, compounds structurally related to this compound demonstrated moderate to high efficacy against common fungal pathogens .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis: The compound is synthesized through multi-step reactions involving cyclization and substitution reactions .
  • Biological Evaluation:
    • Antimicrobial Testing: The compound was tested against several microbial strains showing promising results.
    • Cytotoxicity Assays: Evaluations revealed low cytotoxicity in normal cell lines while maintaining effectiveness against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.